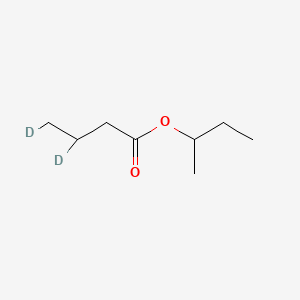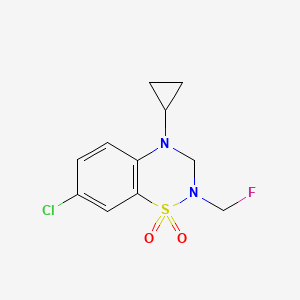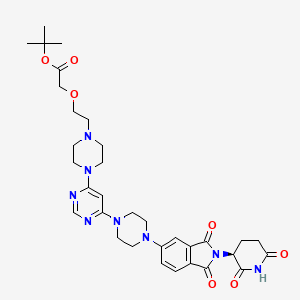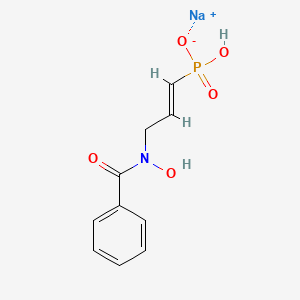
(3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aS,14bR)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,6,7,8,9,10,11,12,12a,14,14a-dodecahydro-1H-picene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aS,14bR)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,6,7,8,9,10,11,12,12a,14,14a-dodecahydro-1H-picene-4-carboxylic acid” is a complex organic molecule with a highly intricate structure. Compounds of this nature often exhibit unique chemical and physical properties, making them of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Functional group transformations: to introduce the acetyloxy and carboxylic acid groups.
Stereoselective synthesis: to ensure the correct configuration of chiral centers.
Industrial Production Methods
Industrial production of such compounds may involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, the compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which the compound exerts its effects will depend on its specific interactions with molecular targets. These may include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: and modulating their signaling pathways.
Altering cellular processes: such as gene expression or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other complex organic molecules with similar functional groups or structural features. Examples may include:
Steroids: Compounds with a similar core structure.
Terpenes: Compounds with similar functional groups.
Uniqueness
The uniqueness of the compound may lie in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C32H48O4 |
|---|---|
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
(3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aS,14bR)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,6,7,8,9,10,11,12,12a,14,14a-dodecahydro-1H-picene-4-carboxylic acid |
InChI |
InChI=1S/C32H48O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,12,19-20,23,25-26H,10-11,13-18H2,1-8H3,(H,34,35)/t19-,20+,23-,25-,26+,28-,29-,30-,31-,32-/m1/s1 |
InChI-Schlüssel |
KFADRGGKRWPNDE-KMMZLYOWSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC=C5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC=C5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)







